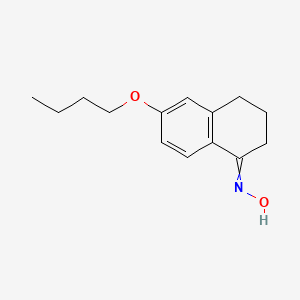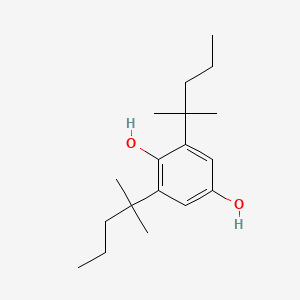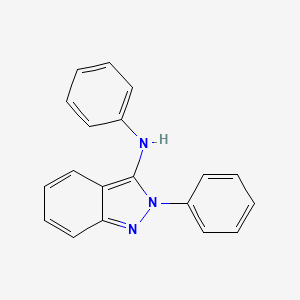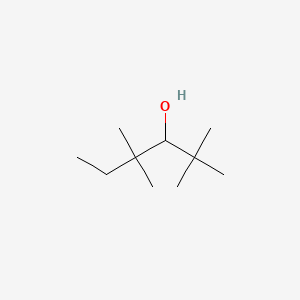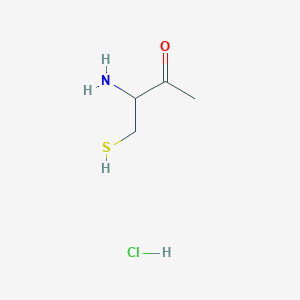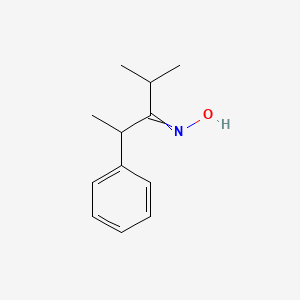
N-(2-Methyl-4-phenylpentan-3-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methyl-4-phenylpentan-3-ylidene)hydroxylamine is an organic compound with the molecular formula C12H17NO It is a derivative of hydroxylamine, characterized by the presence of a hydroxylamine functional group attached to a substituted pentane chain
Méthodes De Préparation
The synthesis of N-(2-Methyl-4-phenylpentan-3-ylidene)hydroxylamine can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-phenylpentan-3-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
N-(2-Methyl-4-phenylpentan-3-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups. Reagents like alkyl halides and acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield nitroso derivatives, while reduction with LiAlH4 results in the formation of amines.
Applications De Recherche Scientifique
N-(2-Methyl-4-phenylpentan-3-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of N-(2-Methyl-4-phenylpentan-3-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. For example, it may inhibit certain enzymes or disrupt cellular processes, resulting in antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
N-(2-Methyl-4-phenylpentan-3-ylidene)hydroxylamine can be compared with other hydroxylamine derivatives, such as:
N-Hydroxyphthalimide: Known for its use as a catalyst in organic synthesis.
N-Hydroxybenzotriazole: Commonly used as a coupling reagent in peptide synthesis.
N-Hydroxyurea: Studied for its potential therapeutic applications in cancer treatment.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other hydroxylamine derivatives .
Propriétés
Numéro CAS |
65757-63-3 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
N-(2-methyl-4-phenylpentan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H17NO/c1-9(2)12(13-14)10(3)11-7-5-4-6-8-11/h4-10,14H,1-3H3 |
Clé InChI |
XWYUTEWTJQLLIH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=NO)C(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)

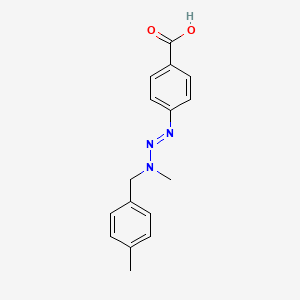

![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
![S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate](/img/structure/B14483068.png)
